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Compound of Interest

Compound Name:
2-Morpholinopyrimidine-5-

carbaldehyde

Cat. No.: B1274651 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 2-Morpholinopyrimidine-5-carbaldehyde. Due to the limited availability of directly

published experimental spectra for this specific molecule, this document outlines the predicted

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics based on its chemical structure and data from analogous compounds. This

guide also includes generalized experimental protocols for the acquisition of such

spectroscopic data, intended to serve as a reference for researchers.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2-
Morpholinopyrimidine-5-carbaldehyde. These predictions are derived from the analysis of its

functional groups, including the morpholine ring, the pyrimidine core, and the aldehyde group.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~9.9 - 10.1 Singlet 1H
Aldehyde proton (-

CHO)

~8.7 - 8.9 Singlet 2H
Pyrimidine protons

(H4, H6)

~3.7 - 3.9 Triplet 4H
Morpholine protons (-

N-CH₂-)

~3.6 - 3.8 Triplet 4H
Morpholine protons (-

O-CH₂-)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~185 - 195 Aldehyde carbonyl carbon (-CHO)

~162 - 165 Pyrimidine carbon (C2)

~158 - 160 Pyrimidine carbons (C4, C6)

~115 - 120 Pyrimidine carbon (C5)

~66 - 68 Morpholine carbons (-O-CH₂-)

~43 - 45 Morpholine carbons (-N-CH₂-)

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2950 - 2850 Medium C-H stretching (aliphatic)

~2850 - 2750 Weak C-H stretching (aldehyde)

~1700 - 1680 Strong C=O stretching (aldehyde)

~1600 - 1550 Strong
C=N and C=C stretching

(pyrimidine ring)

~1250 - 1050 Strong C-O-C stretching (morpholine)

Table 4: Predicted Mass Spectrometry Data

Parameter Value

Molecular Formula C₉H₁₁N₃O₂

Molecular Weight 193.20 g/mol

Predicted [M+H]⁺ 194.09

Experimental Protocols
The following are generalized experimental methodologies for the acquisition of NMR, IR, and

MS data for a solid organic compound like 2-Morpholinopyrimidine-5-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical

and should be based on the solubility of the compound and its chemical stability.

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of

300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Data Acquisition:
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For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to

set include the spectral width, acquisition time, and relaxation delay.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum. A larger number of scans is usually required due to the lower natural abundance

of the ¹³C isotope.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are typically referenced to the residual solvent peak

or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly employed. A small amount of the solid is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded

and subtracted from the sample spectrum.

Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is

typically used.

Data Acquisition: Introduce the sample solution into the ion source. The mass spectrometer

is set to scan over a relevant mass-to-charge (m/z) range. High-resolution mass
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spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺

or [M+H]⁺) and any characteristic fragment ions.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized chemical compound like 2-Morpholinopyrimidine-5-carbaldehyde.

Compound Synthesis

Spectroscopic Analysis
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Synthesis of 2-Morpholinopyrimidine-5-carbaldehyde

NMR Spectroscopy
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical

compound.

To cite this document: BenchChem. [Spectroscopic and Structural Analysis of 2-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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